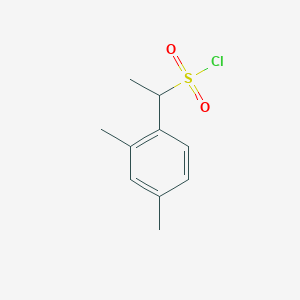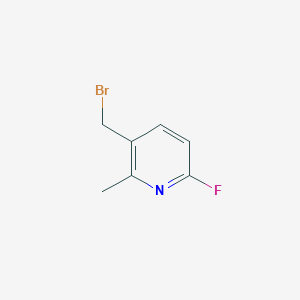
3-(Bromomethyl)-6-fluoro-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-6-fluoro-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, fluoro, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-fluoro-2-methylpyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-6-fluoro-2-picoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For instance, the use of alternative solvents and catalysts that minimize hazardous by-products and improve yield can be explored. The choice of starting materials and reaction conditions can also be tailored to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-6-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or THF.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Coupling Reactions: Biaryl derivatives with extended conjugation.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-6-fluoro-2-methylpyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-6-fluoro-2-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromomethyl group can act as an electrophilic site, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Similar structure but lacks the fluoro substituent.
3-(Bromomethyl)-2-methylpyridine: Similar structure but lacks the fluoro substituent and has a different substitution pattern.
6-Fluoro-2-methylpyridine: Lacks the bromomethyl group.
Uniqueness
3-(Bromomethyl)-6-fluoro-2-methylpyridine is unique due to the presence of both bromomethyl and fluoro substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C7H7BrFN |
|---|---|
Molekulargewicht |
204.04 g/mol |
IUPAC-Name |
3-(bromomethyl)-6-fluoro-2-methylpyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3 |
InChI-Schlüssel |
XVDULSCMFBGSOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


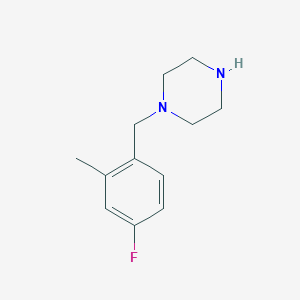


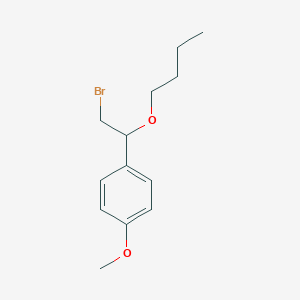




![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13631231.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B13631242.png)
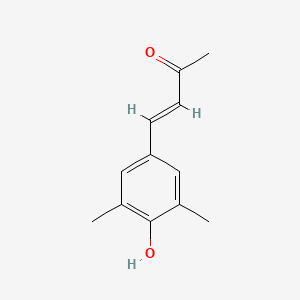
![((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine](/img/structure/B13631253.png)
